3'-Hydroxynalbuphine
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Overview
Description
3’-Hydroxynalbuphine is a hydroxylated metabolite of nalbuphine, a semi-synthetic opioid analgesic. Nalbuphine is known for its mixed agonist-antagonist properties, acting as an agonist at kappa opioid receptors and an antagonist at mu opioid receptors. This unique pharmacological profile makes nalbuphine and its metabolites, including 3’-Hydroxynalbuphine, valuable in pain management without the risk of significant respiratory depression or addiction .
Preparation Methods
The preparation of 3’-Hydroxynalbuphine involves the incubation of nalbuphine with human liver microsomes. This process leads to the hydroxylation of nalbuphine, resulting in the formation of 3’-Hydroxynalbuphine and other metabolites . The reaction conditions typically involve the use of ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for the qualitative and quantitative analysis of the metabolites .
Chemical Reactions Analysis
3’-Hydroxynalbuphine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3’-Hydroxynalbuphine has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of opioid metabolism and the development of analytical methods for detecting opioid metabolites.
Biology: Studied for its role in the metabolic pathways of nalbuphine and its effects on various biological systems.
Medicine: Investigated for its potential therapeutic effects and its role in pain management, particularly in cases where traditional opioids may pose a risk of addiction or respiratory depression.
Industry: Utilized in the development of new analgesic formulations and the improvement of existing pain management therapies
Mechanism of Action
The mechanism of action of 3’-Hydroxynalbuphine involves its interaction with opioid receptors in the central nervous system. As a metabolite of nalbuphine, it likely retains some of the parent compound’s pharmacological properties, acting as an agonist at kappa opioid receptors and an antagonist at mu opioid receptors. This interaction leads to the inhibition of ascending pain pathways, altering the perception of and response to pain .
Comparison with Similar Compounds
3’-Hydroxynalbuphine can be compared with other hydroxylated metabolites of nalbuphine, such as 4’-Hydroxynalbuphine. Both compounds are products of the hydroxylation of nalbuphine and share similar pharmacological properties. 3’-Hydroxynalbuphine is unique in its specific hydroxylation position, which may influence its metabolic stability and pharmacokinetic profile .
Similar compounds include:
4’-Hydroxynalbuphine: Another hydroxylated metabolite of nalbuphine.
Nalbuphine-3-β-D-glucuronide: A conjugated metabolite of nalbuphine.
Nalbuphine-6-β-D-glucuronide: Another conjugated metabolite of nalbuphine
Properties
Molecular Formula |
C21H27NO5 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
(4R,4aS,7S,7aR,12bS)-3-[(2-hydroxycyclobutyl)methyl]-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol |
InChI |
InChI=1S/C21H27NO5/c23-13-3-2-12(13)10-22-8-7-20-17-11-1-4-14(24)18(17)27-19(20)15(25)5-6-21(20,26)16(22)9-11/h1,4,12-13,15-16,19,23-26H,2-3,5-10H2/t12?,13?,15-,16+,19-,20-,21+/m0/s1 |
InChI Key |
HCMKAZUAZQIDLE-UEZWLSALSA-N |
Isomeric SMILES |
C1C[C@]2([C@H]3CC4=C5[C@@]2(CCN3CC6CCC6O)[C@H]([C@H]1O)OC5=C(C=C4)O)O |
Canonical SMILES |
C1CC(C1CN2CCC34C5C(CCC3(C2CC6=C4C(=C(C=C6)O)O5)O)O)O |
Origin of Product |
United States |
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